1-Fluoro-4-isocyanato-2-methoxybenzene

Description

BenchChem offers high-quality 1-Fluoro-4-isocyanato-2-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Fluoro-4-isocyanato-2-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

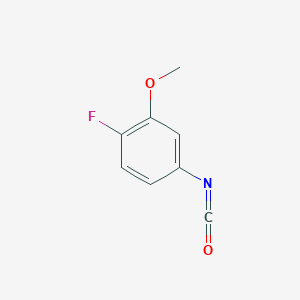

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-isocyanato-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO2/c1-12-8-4-6(10-5-11)2-3-7(8)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQVQIJEKXNCFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N=C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 4-Fluoro-1-isocyanato-2-methoxybenzene in Medicinal Chemistry

Introduction: The Strategic Importance of Fluorinated Isocyanates in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. Fluorine's unique characteristics—high electronegativity, small size, and the ability to form strong bonds with carbon—can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1] When this powerful halogen is combined with a reactive isocyanate group on a phenyl ring, the resulting building block becomes a highly valuable tool for drug discovery professionals.

4-Fluoro-1-isocyanato-2-methoxybenzene is one such reagent, offering a trifecta of functionalities: a fluorine atom for metabolic modulation, a methoxy group to fine-tune electronics and solubility, and a highly reactive isocyanate handle. The isocyanate group is a linchpin in the synthesis of urea derivatives, a structural motif central to numerous FDA-approved drugs.[2][3] The urea linkage is a privileged scaffold primarily because of its exceptional ability to act as both a hydrogen bond donor and acceptor, forming robust and specific interactions with protein targets.[2] This guide provides an in-depth technical overview for researchers and drug development professionals on the procurement, handling, and application of 4-Fluoro-1-isocyanato-2-methoxybenzene in the synthesis of novel bioactive compounds.

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. 4-Fluoro-1-isocyanato-2-methoxybenzene is a distinct molecule whose properties are critical for reaction setup, purification, and storage.

Diagram: Chemical Structure of 4-Fluoro-1-isocyanato-2-methoxybenzene

Caption: Structure of 4-Fluoro-1-isocyanato-2-methoxybenzene.

Table 1: Physicochemical Data of 4-Fluoro-1-isocyanato-2-methoxybenzene

| Property | Value | Source |

| CAS Number | 148624-87-7 | [4] |

| Molecular Formula | C₈H₆FNO₂ | [5] |

| Molecular Weight | 167.14 g/mol | [5] |

| SMILES | COC1=CC(F)=CC=C1N=C=O | [4] |

| InChIKey | XPQVQIJEKXNCFC-UHFFFAOYSA-N | [5] |

| Physical Form | Varies by supplier; typically solid or liquid | N/A |

| Purity | Typically >95% (confirm with supplier) | N/A |

When procuring this reagent, it is imperative to obtain a Certificate of Analysis (CoA) from the supplier. The CoA should provide lot-specific data confirming the compound's identity and purity, typically via ¹H NMR, LC-MS, or HPLC analysis.[4][6]

The Urea Moiety: A Cornerstone of Kinase Inhibition

The primary application of 4-Fluoro-1-isocyanato-2-methoxybenzene in medicinal chemistry is the synthesis of N,N'-disubstituted ureas. This is achieved through the reaction of the isocyanate group with a primary or secondary amine. This reaction is typically high-yielding, proceeds under mild conditions, and has a broad substrate scope, making it ideal for generating chemical libraries for high-throughput screening.

The resulting diaryl urea scaffold is a hallmark of many Type II kinase inhibitors, such as the blockbuster drug Sorafenib.[2] These inhibitors bind to the "DFG-out" (inactive) conformation of the kinase, accessing an allosteric pocket adjacent to the ATP-binding site. The urea moiety is critical for this interaction, forming key hydrogen bonds that stabilize the inhibitor-protein complex.

Diagram: General Synthesis of a Diaryl Urea

Caption: Reaction of an isocyanate with an amine to form a urea.

Experimental Protocol: Synthesis and Characterization of a Urea Derivative

This section provides a robust, self-validating protocol for the synthesis of a novel urea derivative using 4-Fluoro-1-isocyanato-2-methoxybenzene and a representative amine nucleophile.

Protocol 1: Synthesis of N-(4-fluoro-2-methoxyphenyl)-N'-(phenyl)urea

Objective: To synthesize a model urea derivative to demonstrate the reactivity and utility of the title compound.

Materials and Reagents:

| Reagent | CAS Number | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 4-Fluoro-1-isocyanato-2-methoxybenzene | 148624-87-7 | 167.14 | 500 mg | 2.99 |

| Aniline | 62-53-3 | 93.13 | 278 mg (272 µL) | 2.99 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 15 mL | N/A |

Step-by-Step Methodology:

-

Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-Fluoro-1-isocyanato-2-methoxybenzene (500 mg, 2.99 mmol).

-

Dissolution: Add anhydrous dichloromethane (15 mL) to the flask and stir at room temperature under a nitrogen atmosphere until the solid is fully dissolved.

-

Nucleophile Addition: In a single portion, add aniline (272 µL, 2.99 mmol) to the stirred solution.

-

Reaction: Stir the reaction mixture at room temperature for 2 hours. A white precipitate will likely form as the product is generated.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting isocyanate.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.[7]

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Diagram: Synthetic Workflow

Caption: Experimental workflow for urea synthesis.

Safety, Handling, and Procurement

Isocyanates are reactive and require careful handling. They are known respiratory and skin sensitizers.[8][9] Adherence to strict safety protocols is mandatory.

Table 2: Hazard and Safety Information

| Category | Information |

| GHS Pictograms | Health Hazard, Irritant |

| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause respiratory irritation.[10][11][12] |

| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/clothing/eye protection/face protection. In case of inadequate ventilation, wear respiratory protection.[8][9] |

| Personal Protective Equipment (PPE) | Chemical safety goggles, nitrile gloves, lab coat, and use within a certified chemical fume hood. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Isocyanates are moisture-sensitive; store under an inert atmosphere (e.g., nitrogen or argon).[9] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9] |

Procurement Guidance:

When purchasing 4-Fluoro-1-isocyanato-2-methoxybenzene, select a reputable chemical supplier that provides a comprehensive Certificate of Analysis (CoA) with each batch. Key information to verify includes:

-

Purity: Typically ≥97% as determined by GC or HPLC.

-

Identity Confirmation: ¹H NMR and/or Mass Spectrometry data consistent with the structure.

-

Date of Manufacture: Isocyanates can degrade over time, especially with improper storage.

Conclusion

4-Fluoro-1-isocyanato-2-methoxybenzene is a potent and versatile building block for medicinal chemists. Its well-defined reactivity allows for the straightforward synthesis of urea-containing molecules, a scaffold of proven importance in drug discovery, particularly in the field of kinase inhibitors. By understanding its properties, adhering to rigorous safety protocols, and employing robust synthetic methods, researchers can effectively leverage this reagent to construct novel chemical entities with therapeutic potential. The strategic placement of the fluoro and methoxy groups provides a valuable platform for structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties in the pursuit of next-generation therapeutics.

References

- BLD Pharm.

- BLD Pharm. 450-91-9|4-Fluoro-2-methoxyaniline.

- Fisher Scientific.

- Acros Organics.

- Thermo Fisher Scientific.

- TCI Chemicals. SAFETY DATA SHEET - 2-Fluoro-4-methoxy-1-nitrobenzene.

- Fisher Scientific. SAFETY DATA SHEET - 4-Fluoro-2-methoxybenzaldehyde.

- PubChemLite.

- K. A. Vasilev, et al. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC.

- Eurofins. ANALYTICAL METHOD SUMMARIES.

- BenchChem. Technical Support Center: Synthesis of 4-Fluoro-2-(4-methoxybenzyl)phenol.

- Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Ann Med Chem Res 2(1): 1015.

- S. Gazzina, et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry.

Sources

- 1. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 4. 148624-87-7|4-Fluoro-1-isocyanato-2-methoxybenzene|BLD Pharm [bldpharm.com]

- 5. PubChemLite - 1-fluoro-4-isocyanato-2-methoxybenzene (C8H6FNO2) [pubchemlite.lcsb.uni.lu]

- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.ca [fishersci.ca]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

In-Depth Technical Guide: Solubility & Handling of 4-Fluoro-2-methoxyphenyl Isocyanate

[1]

Executive Summary

4-Fluoro-2-methoxyphenyl isocyanate is a specialized electrophilic building block widely utilized in medicinal chemistry for the synthesis of ureas and carbamates—privileged scaffolds in kinase inhibitors and GPCR ligands.[1]

This guide addresses a critical misconception in handling this reagent: Solubility is not merely a physical constant; it is a competition between dissolution and degradation. While the compound is physically miscible with almost all organic solvents, its high reactivity renders it chemically incompatible with protic media. This document provides a validated framework for solvent selection, ensuring the integrity of the isocyanate group (-N=C=O) during reaction setup.

Chemical Profile & Reactivity

To understand solubility, one must understand the electronic environment of the isocyanate group.

| Property | Specification |

| CAS Number | Derived from analogs (e.g., 1195-45-5 for 4-F isomer) |

| Molecular Weight | ~167.14 g/mol |

| Physical State | Clear to light yellow liquid (typically) |

| Density | ~1.25 g/mL (Estimated based on analogs) |

| Electronic Character | Push-Pull System : The 2-Methoxy group (EDG) donates electron density via resonance, potentially stabilizing the molecule slightly compared to phenyl isocyanate.[1] However, the 4-Fluoro group (EWG) exerts an inductive withdrawal, maintaining high electrophilicity at the carbonyl carbon. |

The "Solubility" Paradox

For isocyanates, standard solubility rules ("like dissolves like") are insufficient. We must distinguish between:

-

Physical Solubility: The ability to form a homogeneous mixture.[1]

-

Chemical Compatibility: The ability to remain unreacted in solution.[1]

Critical Insight: 4-Fluoro-2-methoxyphenyl isocyanate is physically soluble in Methanol, but chemically incompatible.[1] Dissolving it in methanol immediately initiates a reaction to form a methyl carbamate, effectively destroying the reagent.

Solvent Selection Framework

The following classification system guides the selection of solvents for synthesis and processing.

Table 1: Solvent Compatibility Matrix[1]

| Solvent Class | Compatibility | Examples | Mechanism / Notes |

| Halogenated Hydrocarbons | Excellent | Dichloromethane (DCM), Chloroform, Dichloroethane (DCE) | Primary Choice. High solubility, non-reactive, easy to remove.[1] Must be free of stabilizer alcohols (e.g., ethanol in chloroform). |

| Aromatic Hydrocarbons | Excellent | Toluene, Benzene, Xylene | Ideal for Heating. High boiling points allow for thermal acceleration of sluggish reactions without degrading the isocyanate. |

| Ethers | Good (Conditional) | THF, 1,4-Dioxane, Diethyl Ether | Requires Drying. Excellent solubility, but ethers are hygroscopic. Must be distilled or dried over molecular sieves to prevent hydrolysis. |

| Esters | Good | Ethyl Acetate, Isopropyl Acetate | Non-reactive if dry. Useful for workups. |

| Polar Aprotic | Caution | DMF, DMSO, Acetonitrile | Risk of Side Reactions. High polarity can accelerate nucleophilic attack. DMSO can sometimes act as an oxidant or react at high temperatures.[1] Use only if necessary for dissolving the nucleophile. |

| Protic Solvents | PROHIBITED | Water, Methanol, Ethanol, Isopropanol | Immediate Degradation. Reacts to form ureas (with water) or carbamates (with alcohols). |

Visualization: Decision Logic & Degradation Pathways

Diagram 1: Solvent Selection Logic Flow

This decision tree aids researchers in selecting the appropriate solvent system based on reaction requirements.

Caption: Logical workflow for selecting a solvent that ensures chemical stability of the isocyanate moiety.

Diagram 2: The Hydrolysis Trap

Understanding why "wet" solvents cause cloudiness (precipitate formation).[1]

Caption: Mechanism of degradation.[1] Moisture generates an amine, which consumes a second equivalent of isocyanate to form insoluble urea.

Experimental Protocols

Protocol A: Anhydrous Dissolution (Standard Operating Procedure)

Objective: Prepare a stable stock solution of 4-Fluoro-2-methoxyphenyl isocyanate.

-

Glassware Preparation: Flame-dry or oven-dry a borosilicate vial/flask. Allow to cool under a stream of inert gas (Nitrogen or Argon).[1]

-

Solvent Verification:

-

Use anhydrous grade solvents (water content < 50 ppm).[1]

-

Field Tip: If using a solvent bottle opened >1 week ago, add activated 3Å or 4Å molecular sieves and let stand for 24 hours.

-

-

Dissolution:

-

Weigh the isocyanate rapidly to minimize exposure to atmospheric moisture.

-

Add the solvent via syringe through a septum to maintain the inert atmosphere.

-

Swirl gently.[1] The solution should remain clear.

-

-

Quality Check:

Protocol B: Troubleshooting Degradation

If your reaction yield is low, check for "Dead Isocyanate":

-

Take a 50 µL aliquot of your reaction mixture.

-

Dilute with dry DCM.

-

Run TLC (Thin Layer Chromatography).[1]

-

Observation:

Safety & Handling (E-E-A-T)

-

Lachrymator: This compound is a potent tear gas agent.[1][3][4] Always handle in a functioning fume hood.

-

Sensitizer: Isocyanates can cause respiratory sensitization.[1][4][5][6] Avoid inhalation of vapors.[1][3][5][6][7]

-

Decontamination: Spills should be treated with a solution of 90% water, 8% concentrated ammonia, and 2% detergent to neutralize the isocyanate group.

References

Sources

- 1. 4-Fluorophenyl isocyanate | C7H4FNO | CID 70955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Fluorophenyl isocyanate | 1195-45-5 [chemicalbook.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. chemicals.basf.com [chemicals.basf.com]

- 6. georganics.sk [georganics.sk]

- 7. fishersci.com [fishersci.com]

2-Methoxy-4-fluorophenyl isocyanate supplier and price

An In-depth Technical Guide to 2-Methoxy-4-fluorophenyl isocyanate: Synthesis, Reactivity, and Sourcing Strategies for a Niche Chemical Intermediate

For researchers, medicinal chemists, and professionals in drug development, access to novel and functionalized chemical building blocks is paramount. Aryl isocyanates are a cornerstone of synthetic chemistry, prized for their reactivity toward nucleophiles, which enables the facile construction of ureas, carbamates, and other critical linkages in pharmacologically active molecules. This guide focuses on 2-Methoxy-4-fluorophenyl isocyanate, a bespoke reagent whose unique substitution pattern offers intriguing possibilities for molecular design.

The methoxy group at the ortho position can influence conformation and intramolecular interactions, while the fluorine atom at the para position is a well-established bioisostere for hydrogen, capable of enhancing metabolic stability, binding affinity, and membrane permeability. Given that 2-Methoxy-4-fluorophenyl isocyanate is a highly specialized and not commonly cataloged compound, this guide provides a comprehensive overview based on the established principles of its constituent functionalities. We will delve into its plausible synthesis, predictable reactivity, essential safety protocols, and a practical guide to sourcing its close analogs, empowering researchers to incorporate this or similar motifs into their discovery programs.

Physicochemical and Structural Properties

While specific experimental data for 2-Methoxy-4-fluorophenyl isocyanate is not widely published, its properties can be reliably predicted based on its structure and comparison to well-characterized analogs.

| Property | Predicted Value / Information |

| CAS Number | Not assigned / Not commonly available |

| Molecular Formula | C₈H₆FNO₂ |

| Molecular Weight | 167.14 g/mol |

| Appearance | Expected to be a colorless to light yellow liquid |

| Core Structure | Phenyl isocyanate |

| Key Functional Groups | Isocyanate (-NCO), Methoxy (-OCH₃), Fluoro (-F) |

| Synonyms | 1-Fluoro-2-methoxy-4-isocyanatobenzene |

Proposed Synthesis Pathway

Commercially available starting materials are the lynchpin of any successful research campaign. 2-Methoxy-4-fluorophenyl isocyanate can be synthesized from its corresponding aniline, 2-Methoxy-4-fluoroaniline, via several established methods for isocyanate formation.[1] The classical and most direct industrial route involves the use of phosgene or a phosgene equivalent.[1] However, for laboratory-scale synthesis, non-phosgene methods are often preferred due to safety considerations.

One such phosgene-free approach involves the thermal decomposition of a carbamate precursor.[2] This two-step process offers a safer alternative while still providing good yields of the desired isocyanate.

Proposed Experimental Protocol: Two-Step Phosgene-Free Synthesis

Step 1: Formation of the Carbamate Intermediate

-

To a solution of 2-Methoxy-4-fluoroaniline in a suitable solvent (e.g., toluene or dichloromethane), add a base such as triethylamine.

-

Slowly add a chloroformate, such as methyl chloroformate or ethyl chloroformate, at a controlled temperature (e.g., 0 °C to room temperature).

-

The reaction proceeds via nucleophilic acyl substitution, where the aniline nitrogen attacks the electrophilic carbonyl carbon of the chloroformate, eliminating chloride to form the N-aryl carbamate.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, work up the reaction by washing with water and brine, drying the organic layer over sodium sulfate, and concentrating under reduced pressure to yield the crude carbamate, which can be purified by recrystallization or chromatography.

Step 2: Thermal Decomposition to the Isocyanate

-

The purified N-(2-Methoxy-4-fluorophenyl)carbamate is heated in a high-boiling point, inert solvent.

-

In the presence of a suitable catalyst, the carbamate undergoes thermal decomposition, eliminating the corresponding alcohol (e.g., methanol or ethanol) to yield 2-Methoxy-4-fluorophenyl isocyanate.[2]

-

The product isocyanate can be isolated and purified by distillation under reduced pressure.

Below is a diagram illustrating this proposed synthetic workflow.

Reactivity and Applications in Drug Discovery

The isocyanate group is a powerful electrophile, making it highly susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in constructing molecules of pharmaceutical interest.[3]

-

Reaction with Amines: Isocyanates react readily and cleanly with primary and secondary amines to form substituted ureas.[4] This reaction is one of the most common and robust methods for linking molecular fragments in medicinal chemistry.

-

Reaction with Alcohols and Phenols: The reaction with alcohols or phenols yields carbamates. This linkage is found in numerous approved drugs and is valued for its specific hydrogen bonding capabilities.

-

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield an amine and carbon dioxide. This is a crucial consideration for handling and storage, as the reagent is moisture-sensitive.[5][6]

The diagram below illustrates the core reactivity of the isocyanate functional group.

Exemplar Experimental Protocol: Synthesis of a Di-substituted Urea

This protocol is adapted from the well-established reaction between an aryl isocyanate and an aniline, demonstrating the primary application of this reagent class.[4]

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1.0 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Isocyanate: To the stirred solution of the amine, add a solution of 2-Methoxy-4-fluorophenyl isocyanate (1.0 equivalent) in the same solvent dropwise at room temperature.

-

Reaction: The reaction is typically exothermic and proceeds rapidly. Stir the mixture at room temperature for a period ranging from 30 minutes to a few hours.

-

Monitoring: Monitor the consumption of the starting materials by TLC. The product urea is generally less polar than the starting amine.

-

Work-up and Purification:

-

If the product precipitates from the reaction mixture as a solid, it can be isolated by filtration, washed with cold solvent, and dried.

-

If the product remains in solution, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Supplier and Pricing Analysis of Key Analogs

As 2-Methoxy-4-fluorophenyl isocyanate is not a standard catalog item, researchers must rely on custom synthesis services or utilize structurally similar, commercially available analogs. Below is a comparative table of suppliers and pricing for two common related compounds: 4-Fluorophenyl isocyanate and 2-Methoxyphenyl isocyanate . Prices are indicative and subject to change.

| Compound | Supplier | Catalog Number (Example) | Purity | Quantity | Indicative Price (USD) |

| 4-Fluorophenyl isocyanate | Sigma-Aldrich | F1433-5G | 99% | 5 g | ~$80 - $120 |

| Thermo Scientific | AC119600050 | 99% | 5 mL | ~$79.40[7] | |

| TCI | I0339 | >98.0% (GC) | 25 g | Contact for pricing | |

| Chem-Impex | 01708 | ≥ 98% (GC) | 25 g | Contact for pricing | |

| 2-Methoxyphenyl isocyanate | Sigma-Aldrich | M17808 | 98% | 25 g | ~$60 - $100 |

| TCI | I0108 | >98.0% (GC) | 25 g | Contact for pricing | |

| Alfa Aesar | A14788 | 98% | 25 g | ~$50 - $90 |

Safety and Handling

Isocyanates as a class are hazardous materials and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[8][9]

-

Toxicity: Isocyanates are toxic and can be fatal if inhaled.[8][9] They are also harmful if swallowed or in contact with skin.[10]

-

Sensitization: A primary hazard is respiratory and skin sensitization.[11] Repeated exposure can lead to allergic reactions, asthma-like symptoms, and breathing difficulties, which can be severe.[8][11]

-

Irritation: They are severe irritants to the eyes, skin, and respiratory system.[5][6] The compound is a lachrymator.[10]

-

Flammability: Phenyl isocyanates are often flammable liquids. Keep away from heat, sparks, and open flames.[6][9]

-

Reactivity: They react exothermically with many compounds, including water, acids, bases, alcohols, and amines.[5][6] Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen) and in a cool, dry place, often under refrigeration (2-8°C), to prevent degradation and polymerization.[12]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., butyl rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if working outside of a fume hood or if ventilation is inadequate.

Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

References

-

2-Methoxyphenyl isocyanate: A chemoselective multitasking reagent for amine protection/deprotection sequence. Rsc.org. [Link]

-

Safety Data Sheet - LUPRANATE®5650 ISOCYANATE. BASF. [Link]

-

Our Suppliers. Cleveland Chemicals. [Link]

-

anisylsulfanylmethylisocyanide. Organic Syntheses Procedure. [Link]

- Process for the synthesis of isocyanates and of isocyanate derivatives.

-

How To Get Isocyanate? National Institutes of Health (NIH). [Link]

-

Isocyanate Types. Kautschuk Group. [Link]

-

Isocyanate-based multicomponent reactions. National Institutes of Health (NIH). [Link]

-

Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. MDPI. [Link]

-

A New and Efficient Catalytic Method for Synthesizing Isocyanates from Carbamates. ResearchGate. [Link]

-

4-FLUOROPHENYL ISOCYANATE. Georganics. [Link]

Sources

- 1. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. 4-Fluorophenyl isocyanate, 99% 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. pfaltzandbauer.com [pfaltzandbauer.com]

- 10. georganics.sk [georganics.sk]

- 11. chemicals.basf.com [chemicals.basf.com]

- 12. chemimpex.com [chemimpex.com]

Stability of 1-Fluoro-4-isocyanato-2-methoxybenzene in storage

Technical Guide: Stability & Storage of 1-Fluoro-4-isocyanato-2-methoxybenzene

CAS: 862466-09-9 Formula: C₈H₆FNO₂ Molecular Weight: 167.14 g/mol [1][2][3]

Executive Summary

1-Fluoro-4-isocyanato-2-methoxybenzene is a highly reactive electrophilic building block used primarily in the synthesis of urea derivatives and carbamates for medicinal chemistry. Its stability is compromised by two primary factors: moisture-induced hydrolysis (rapid) and thermal dimerization (slow).

Core Recommendation: Store at 2–8°C (short-term) or -20°C (long-term) under a strict inert atmosphere (Argon/Nitrogen). The container must be sealed with a moisture-proof barrier (e.g., Parafilm® M or Teflon tape) and secondary containment.

Chemical Profile & Reactivity Mechanism

To understand the storage requirements, one must understand the electronic environment of the isocyanate (-N=C=O) group in this specific molecule.

Electronic Effects

The isocyanate group is attached to the benzene ring at position 4. The stability is dictated by the substituents at positions 1 (Fluorine) and 2 (Methoxy).

-

Fluorine (Position 1, Para to -NCO): Fluorine acts as an electron-withdrawing group via induction (-I) and electron-donating via resonance (+R). In the para position, the inductive effect often predominates or balances, but it generally leaves the ring (and the isocyanate carbon) susceptible to nucleophilic attack.

-

Methoxy (Position 2, Meta to -NCO): The methoxy group is a strong resonance donor (+R) to ortho/para positions, but it is meta to the isocyanate group. Therefore, its resonance donation does not stabilize the isocyanate. Instead, its inductive electron-withdrawing effect (-I) dominates at the meta position.

Net Result: The combined inductive withdrawal from both the meta-methoxy and para-fluoro groups renders the isocyanate carbon highly electrophilic . This molecule is significantly more sensitive to nucleophilic attack (by water or alcohols) than unsubstituted phenyl isocyanate.

Degradation Pathways

The primary degradation risk is Hydrolysis , followed by Dimerization .

Pathway A: Hydrolysis (Moisture Attack)

-

Water attacks the electrophilic Carbon of the -NCO group.

-

Unstable carbamic acid is formed.

-

Carbamic acid spontaneously decarboxylates, releasing CO₂ and forming the corresponding amine (4-Amino-3-fluoroanisole).

-

Critical Failure Mode: The newly formed amine is a potent nucleophile. It immediately reacts with remaining isocyanate to form a symmetric urea precipitate (1,3-bis(4-fluoro-3-methoxyphenyl)urea).

Pathway B: Dimerization (Thermal)

-

Two isocyanate molecules react [2+2 cycloaddition] to form a uretidinedione (dimer).

-

This is favored by heat and lack of steric hindrance. While the ortho-methoxy group provides some steric protection, prolonged storage at room temperature will promote dimerization.

Visualization of Degradation Pathways

The following diagram illustrates the cascade failure caused by moisture ingress.

Caption: Figure 1. Moisture-induced degradation cascade leading to urea precipitation.

Storage & Handling Protocols

This protocol is designed to maximize shelf-life (6–12 months).

A. Environmental Controls

| Parameter | Specification | Rationale |

| Temperature | Long-term: -20°C ± 5°CActive Use: 2–8°C | Low temp slows dimerization kinetics. |

| Atmosphere | Argon (Preferred) or Nitrogen | Argon is heavier than air and provides a better "blanket" in the vial headspace. |

| Light | Amber Glass / Foil Wrap | Prevents photo-oxidation, though less critical than moisture control. |

| Container | Glass with PTFE-lined cap | Plastics (PE/PP) are permeable to moisture over time. |

B. Handling Workflow (The "Warm-Up" Rule)

CRITICAL: Never open a cold isocyanate bottle immediately after removing it from the freezer.

-

Retrieval: Remove vial from -20°C storage.

-

Equilibration: Place in a desiccator or on the bench and allow to reach room temperature (approx. 30–60 mins).

-

Why? Opening a cold vial causes atmospheric moisture to condense instantly inside the bottle, initiating the hydrolysis cascade.

-

-

Dispensing:

-

Purge the receiving vessel with Nitrogen/Argon.

-

Use a dry syringe or cannula for liquid transfer.

-

If weighing a solid, work quickly or use a glovebox.

-

-

Resealing:

-

Backfill the headspace with Argon (gentle stream for 10 seconds).

-

Seal cap tightly.

-

Wrap cap-neck junction with Parafilm® M or electrical tape to prevent gas exchange.

-

Quality Control & Analytics

Before using this reagent in critical synthesis (e.g., GMP steps), validate its purity.

Visual Inspection

-

Pass: Clear liquid or white crystalline solid (depending on ambient temp/purity).

-

Fail: Turbidity, floating white particulates, or crust at the bottom (indicates Urea formation).

Analytical Methods

Method 1: FT-IR Spectroscopy (Rapid Check)

-

Target: Isocyanate (-N=C=O) stretch.

-

Signal: Strong, sharp peak at ~2270 cm⁻¹ .

-

Degradation Indicator: Appearance of broad peaks at 3300–3400 cm⁻¹ (N-H stretch from urea/amine) and 1600–1700 cm⁻¹ (C=O urea carbonyl).

Method 2: Dibutylamine Titration (ASTM D2572 Modified)

-

Principle: React isocyanate with excess dibutylamine; back-titrate unreacted amine with HCl.[4]

-

Protocol:

-

Dissolve ~200mg sample in dry Toluene (or THF).

-

Add 10.0 mL of 2N Dibutylamine in Toluene.

-

Stir for 15 mins (Reaction: R-NCO + Bu₂NH → Urea).

-

Add 50 mL Isopropanol.

-

Titrate with 1N HCl to Bromophenol Blue endpoint (Blue → Yellow).

-

Run a blank (Solvent + Amine only).

-

Calculation:

-

Safety & HSE

-

Hazards: Lachrymator (tear gas effect), Skin/Eye Irritant, Respiratory Sensitizer.[5]

-

PPE: Nitrile gloves (double gloving recommended), Safety Goggles, Fume Hood (Mandatory).

-

Spill Control: Do not wipe with water.[6] Absorb with sand/vermiculite. Neutralize with a solution of 90% Water, 8% Conc. Ammonia, 2% Liquid Detergent .

References

-

ASTM International. ASTM D2572-19, Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers. West Conshohocken, PA, 2019.

-

Safe Work Australia. Guide to Handling Isocyanates. 2020.

-

BLD Pharm. Product Data Sheet: 1-Fluoro-4-isocyanato-2-methoxybenzene (CAS 862466-09-9).[1][2][3][7][8] Accessed 2025.[5][9]

-

BenchChem. Safety Precautions for Working with Aromatic Isocyanates. Application Notes, 2025.[5]

-

ChemicalBook. 4-Fluorophenyl isocyanate Properties and Handling. (Analogous chemistry reference).

Sources

- 1. 862466-09-9|1-Fluoro-4-isocyanato-2-methoxybenzene|BLD Pharm [bldpharm.com]

- 2. 1360887-89-3|1-Fluoro-3-isocyanato-2-methoxybenzene|BLD Pharm [bldpharm.com]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. xylem.com [xylem.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. 1-fluoro-4-methoxybenzene | Sigma-Aldrich [sigmaaldrich.com]

- 8. 22510-10-7|4-Fluoro-3-methoxyaniline hydrochloride|BLD Pharm [bldpharm.com]

- 9. 4-Fluorophenyl isocyanate | C7H4FNO | CID 70955 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of fluorinated urea derivatives using 4-Fluoro-2-methoxyphenyl isocyanate

Focus: Utilization of 4-Fluoro-2-methoxyphenyl isocyanate in Medicinal Chemistry

Executive Summary & Medicinal Relevance

The 4-fluoro-2-methoxyphenyl moiety is a privileged substructure in modern drug discovery, particularly within the realm of kinase inhibitors (e.g., EGFR inhibitors like Osimertinib intermediates) and soluble epoxide hydrolase (sEH) inhibitors.

The incorporation of this specific motif offers two distinct pharmacological advantages:

-

Metabolic Stability: The fluorine atom at the para-position blocks metabolic oxidation (CYP450-mediated hydroxylation), significantly extending the half-life of the drug candidate.

-

Conformational Locking: The ortho-methoxy group often engages in an intramolecular hydrogen bond with the urea NH, locking the molecule into a planar, bioactive conformation that improves binding affinity while simultaneously enhancing solubility compared to non-oxygenated analogs.

This guide details the synthesis of urea derivatives using 4-Fluoro-2-methoxyphenyl isocyanate . Recognizing that this specific isocyanate is highly reactive and moisture-sensitive, we provide two protocols: Method A (Direct coupling using isolated isocyanate) and Method B (In situ generation from the stable aniline precursor), ensuring operational flexibility for research teams.

Chemical Profile & Reactivity[1][2][3]

| Component | Chemical Name | CAS No. | Role |

| Reagent | 4-Fluoro-2-methoxyphenyl isocyanate | N/A (Custom/Labile) | Electrophile |

| Precursor | 4-Fluoro-2-methoxyaniline | 450-91-9 | Stable Starting Material |

| Reagent | Triphosgene | 32315-10-9 | Carbonyl Source (Method B) |

Reactivity Note: The isocyanate group (-N=C=O) is highly electrophilic at the central carbon. The presence of the electron-donating methoxy group at the ortho position slightly deactivates the isocyanate compared to the 4-fluorophenyl analog, but it remains highly susceptible to nucleophilic attack by amines and hydrolysis by atmospheric moisture.

Experimental Protocols

Method A: Direct Coupling (Isolated Isocyanate)

Best for: Combinatorial library synthesis where the isocyanate is available in stock.

Reagents:

-

4-Fluoro-2-methoxyphenyl isocyanate (1.0 equiv)

-

Amine (R-NH2) (1.1 equiv)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]

-

Triethylamine (TEA) (Optional, 1.5 equiv if amine is a salt)

Protocol:

-

Preparation: Flame-dry a reaction vial and purge with Nitrogen (

). -

Dissolution: Dissolve the amine (1.1 equiv) in anhydrous DCM (0.1 M concentration).

-

Note: If using an amine hydrochloride salt, add TEA (1.5 equiv) and stir for 10 min to liberate the free base.

-

-

Addition: Add 4-Fluoro-2-methoxyphenyl isocyanate (1.0 equiv) dropwise at 0°C (ice bath).

-

Expert Insight: While room temperature (RT) addition is often cited, starting at 0°C prevents exotherm-driven side reactions (e.g., biuret formation).

-

-

Reaction: Remove ice bath and stir at RT for 2–4 hours. Monitor by TLC (typically 30-50% EtOAc/Hexane).

-

Quench & Workup:

-

If precipitate forms: Filter the solid and wash with cold DCM. This is the pure urea.

-

If soluble: Dilute with DCM, wash with 1N HCl (to remove excess amine) and Brine. Dry over

and concentrate.

-

Method B: In Situ Generation (Triphosgene Route)

Best for: Scalable synthesis, high purity requirements, or when the isocyanate is unstable/unavailable.

Protocol:

-

Activation: Dissolve 4-Fluoro-2-methoxyaniline (1.0 equiv) and TEA (2.5 equiv) in anhydrous THF at 0°C.

-

Isocyanate Formation: Add a solution of Triphosgene (0.35 equiv) in THF dropwise over 20 mins.

-

Safety: Triphosgene generates Phosgene in situ. Use a caustic scrubber for the vent line.

-

-

Conversion: Stir at RT for 30 mins. IR analysis of an aliquot should show a strong peak at ~2270

(Isocyanate). -

Coupling: Add the secondary coupling amine (1.1 equiv) in one portion.

-

Completion: Stir at 40°C for 2 hours.

-

Workup: Quench with water. Extract with EtOAc. The urea product is often purified by recrystallization from EtOH/Water.

Mechanism & Workflow Visualization

The formation of the urea linkage proceeds via a nucleophilic addition of the amine nitrogen to the isocyanate carbon, followed by a proton transfer.

Figure 1: Decision tree and workflow for the synthesis of fluorinated ureas. Method B is recommended for stability control.

Optimization & Troubleshooting

Solvent Selection Guide: The choice of solvent dramatically affects reaction rate and purification ease.

| Solvent | Suitability | Notes |

| DCM | Excellent | Product often precipitates (easy filtration). Good for Method A. |

| THF | Good | Best for Method B (Triphosgene solubility). Requires extraction. |

| DMF | Fair | Hard to remove. Use only if reactants are insoluble in DCM/THF. |

| Toluene | Specialist | Allows high temp reflux for unreactive (sterically hindered) amines. |

Common Issues:

-

Symmetric Urea Formation: If water is present, the isocyanate hydrolyzes to the aniline, which then reacts with remaining isocyanate to form the symmetric bis-urea (Ar-NH-CO-NH-Ar).

-

Solution: Use strictly anhydrous solvents and keep the reaction under

atmosphere.

-

-

Low Yield with Anilines: Reacting the isocyanate with another aniline (weak nucleophile) is slower than with aliphatic amines.

-

Solution: Heat the reaction to 60°C or use a catalyst like DMAP (10 mol%).

-

Safety & Handling (Critical)

-

Isocyanate Sensitization: 4-Fluoro-2-methoxyphenyl isocyanate is a potent respiratory sensitizer. All handling must occur in a functioning fume hood.

-

Triphosgene Hazards: If using Method B, remember that Triphosgene decomposes to Phosgene (COCl2), a toxic gas. Ensure the exhaust is functional and keep a bottle of aqueous ammonia nearby to neutralize spills.

-

Moisture Sensitivity: Store the isocyanate at 4°C under inert gas. If the liquid turns cloudy/solid, it has likely polymerized or hydrolyzed and should be redistilled or discarded.

References

-

Osimertinib Synthesis (Precursor Relevance)

- Title: "Development of a Scalable Continuous Flow Procedure for the Synthesis of Osimertinib Intermedi

- Context: Describes the handling of 4-fluoro-2-methoxyaniline (CAS 450-91-9)

- Source: Köckinger, M., et al. Reaction Chemistry & Engineering, 2020.

-

Link:[Link]

-

General Urea Synthesis via Triphosgene

- Title: "A Safe and Efficient Synthesis of Ureas

- Context: Validates Method B for generating isocyanates in situ

- Source:Journal of Organic Chemistry.

-

Link:[Link]

-

Medicinal Chemistry of Fluorinated Ureas

-

Isocyanate Safety Guidelines

Sources

Protocol for reacting 1-Fluoro-4-isocyanato-2-methoxybenzene with amines

Application Note: Synthesis of Unsymmetrical Ureas using 1-Fluoro-4-isocyanato-2-methoxybenzene

Introduction & Scope

This protocol details the controlled reaction of 1-Fluoro-4-isocyanato-2-methoxybenzene (CAS: 120539-89-1) with primary and secondary amines to generate unsymmetrical urea derivatives.[1]

The 1-fluoro-2-methoxy-4-substituted benzene scaffold is a privileged motif in medicinal chemistry, frequently observed in kinase inhibitors (e.g., Sorafenib analogs) and metabolic stability studies.[1] The presence of the fluorine atom (para to the isocyanate) and the methoxy group (meta to the isocyanate) creates a unique electronic environment that enhances the electrophilicity of the isocyanate carbon while modulating the lipophilicity of the final urea product.

Key Applications:

-

Fragment-based drug discovery (FBDD).[1]

-

Synthesis of soluble epoxide hydrolase (sEH) inhibitors.[1]

-

Kinase inhibitor library generation.[1]

Chemical Safety & Handling (Critical)

Hazard Class: Acute Toxin, Respiratory Sensitizer, Skin Irritant.

-

Respiratory Sensitization: Isocyanates are potent sensitizers.[1][2] Inhalation can induce asthma-like symptoms and permanent respiratory damage.[1] All operations must be performed in a functioning fume hood.

-

Moisture Sensitivity: Isocyanates react with water to form carbamic acids, which spontaneously decarboxylate to release CO₂ and the corresponding aniline.[3] This aniline then reacts with the remaining isocyanate to form a symmetrical urea impurity (1,3-bis(3-fluoro-4-methoxyphenyl)urea), which is notoriously difficult to separate from the desired product.[1]

Reaction Mechanism

The formation of the urea linkage proceeds via a nucleophilic addition of the amine nitrogen to the electrophilic carbon of the isocyanate group.

Electronic Considerations: In 1-Fluoro-4-isocyanato-2-methoxybenzene:

-

The Fluorine (C1) is para to the isocyanate. It exerts an inductive electron-withdrawing effect (-I), increasing the electrophilicity of the -NCO carbon.[1]

-

The Methoxy (C2) is meta to the isocyanate. While usually an electron-donating group (EDG) via resonance, the meta positioning prevents resonance delocalization onto the isocyanate. Therefore, its inductive withdrawing effect dominates, further activating the isocyanate toward nucleophilic attack.

Mechanistic Pathway:

Figure 1: Nucleophilic addition mechanism.[1] The reaction is generally irreversible and exothermic.

Pre-Reaction Planning

Solvent Selection

Solvent choice dictates reaction rate and purification ease.[1]

| Solvent | Polarity (Dielectric) | Suitability | Comments |

| Dichloromethane (DCM) | Low (8.[1]9) | Excellent | Standard choice.[1] Product often precipitates or stays soluble for column workup.[1] Easy to remove. |

| Tetrahydrofuran (THF) | Moderate (7.[1]5) | Good | Good for polar amines.[1] Must be anhydrous (hygroscopic).[1] |

| Toluene | Low (2.[1][2]4) | Specialized | Useful for high-temp reactions (anilines) or inducing product precipitation.[1] |

| DMF/DMSO | High | Avoid | Hard to remove; hygroscopic nature risks symmetrical urea formation.[1] |

Stoichiometry

-

Standard: 1.0 equiv Isocyanate : 1.1 equiv Amine.[1]

-

Valuable Amine: 1.1 equiv Isocyanate : 1.0 equiv Amine (Requires quenching step).[1]

Detailed Protocol (Standard Operating Procedure)

Scale: 1.0 mmol (approx. 167 mg of isocyanate) Time: 2–4 Hours Atmosphere: Nitrogen or Argon (Balloon pressure)

Step 1: Preparation

-

Flame-dry a 25 mL round-bottom flask (RBF) containing a magnetic stir bar. Cool under inert gas.

-

Prepare the amine solution: Dissolve 1.0 mmol of Amine in 3 mL of anhydrous DCM .

-

Note: If the amine is a salt (e.g., HCl salt), add 1.1 equiv of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to liberate the free base.

-

Step 2: Isocyanate Addition

-

Dissolve 167 mg (1.0 mmol) of 1-Fluoro-4-isocyanato-2-methoxybenzene in 2 mL of anhydrous DCM .

-

Cool the amine solution to 0°C (ice bath) to control the exotherm, especially with aliphatic amines.

-

Add the isocyanate solution dropwise to the amine solution over 5 minutes.

-

Observation: A white precipitate often forms immediately (the urea product).

-

Step 3: Reaction & Monitoring

-

Allow the reaction to warm to Room Temperature (RT).

-

Stir for 2 hours.

-

QC Check: Monitor by TLC (EtOAc/Hexane) or LC-MS.

-

Target: Disappearance of the isocyanate peak (check IR ~2270 cm⁻¹ if available) and the amine.

-

Step 4: Workup & Purification[1][2][4]

Scenario A: Product Precipitates (Ideal)

-

Filter the solid using a sintered glass funnel.[1]

-

Wash the cake with cold DCM (2 x 2 mL) to remove unreacted isocyanate.

-

Wash with Hexane (2 x 5 mL) to remove trace organic impurities.[1]

-

Dry under vacuum.[1]

Scenario B: Solution Remains Clear (Soluble Product)

-

Quench: If excess isocyanate was used, add 0.5 mL of Methanol and stir for 20 mins (converts isocyanate to methyl carbamate).

-

Evaporate solvent under reduced pressure.[1]

-

Purification: Recrystallize from EtOAc/Heptane OR perform Flash Column Chromatography (typically 0-50% EtOAc in Hexanes).[1]

Workflow Decision Tree

Figure 2: Decision logic for workup based on product solubility.

Characterization & QC

To validate the synthesis of the urea, ensure the following spectral features are present:

-

FT-IR:

-

1H-NMR (DMSO-d6):

Troubleshooting

| Issue | Probable Cause | Solution |

| Low Yield | Moisture contamination | Flame-dry glassware; ensure solvent is anhydrous (use molecular sieves).[1] |

| Symmetrical Urea Impurity | Hydrolysis of isocyanate | Strictly exclude water.[1] Do not leave the isocyanate solution sitting open. |

| Oiling Out | Product trapped in solvent matrix | Triturate the oil with Hexane or Diethyl Ether to induce crystallization. |

| No Reaction (Anilines) | Low nucleophilicity | Heat to 40–60°C or add catalyst (10 mol% DMAP or Pyridine).[1] |

References

-

Ozaki, S. (1972).[1] Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496. (Foundational text on isocyanate reactivity).

-

Organic Chemistry Portal. (2022).[1] Synthesis of Urea Derivatives. Retrieved from [Link]

-

PubChem. (2025).[1] 1-Fluoro-4-isocyanato-2-methoxybenzene Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

-

Safe Work Australia. (2024). Guide to Handling Isocyanates. Retrieved from [Link]

Sources

Application Note: Synthesis of Carbamates via 4-Fluoro-2-methoxyphenyl Isocyanate for Pharmaceutical Intermediates

Introduction and Strategic Context

The 4-fluoro-2-methoxyphenyl moiety is a highly privileged pharmacophore in modern drug discovery. Derivatives of this substructure, particularly those originating from 4-fluoro-2-methoxyaniline, are extensively utilized in the synthesis of 5-Hydroxytryptamine (5-HT3) receptor antagonists, botulinum neurotoxin inhibitors, and various small-molecule kinase inhibitors[1][2].

Within these synthetic pathways, 4-fluoro-2-methoxyphenyl isocyanate serves as a critical, highly reactive electrophilic intermediate. By reacting this isocyanate with specific alcohols, researchers can efficiently generate carbamates (urethanes). These carbamate linkages are frequently employed either as stable structural motifs in active pharmaceutical ingredients (APIs) or as robust, cleavable protecting groups during complex multistep syntheses[3][4].

Mechanistic Insights and Causality (E-E-A-T)

The formation of a carbamate from an isocyanate and an alcohol is driven by the nucleophilic attack of the alcohol's oxygen lone pair onto the highly electrophilic central carbon of the isocyanate group (

Electronic and Steric Effects:

The reactivity of 4-fluoro-2-methoxyphenyl isocyanate is governed by the competing electronic effects of its ring substituents. The para-fluoro group exerts a strong inductive electron-withdrawing effect (

Self-Validating System (Moisture Control): This protocol is designed as a self-validating system through rigorous moisture control and spectroscopic monitoring. Isocyanates react rapidly with trace water to form unstable carbamic acids, which spontaneously decarboxylate to yield primary amines. These amines will immediately react with unconsumed isocyanate to form symmetric ureas—a common, yield-destroying side reaction[3]. By utilizing anhydrous solvents and monitoring the reaction via Fourier-Transform Infrared (FT-IR) spectroscopy, researchers can validate the integrity of the process in real-time.

Reaction Workflow Visualization

Reaction workflow for the synthesis of carbamates from 4-fluoro-2-methoxyphenyl isocyanate.

Experimental Protocol

Safety Warning: Isocyanates are potent respiratory sensitizers and lachrymators. All procedures must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Materials Required:

-

4-Fluoro-2-methoxyphenyl isocyanate (1.0 equiv)

-

Target Alcohol (e.g., anhydrous ethanol or tert-butanol) (1.2 equiv)

-

4-Dimethylaminopyridine (DMAP) (0.1 equiv)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Argon or Nitrogen gas source

Step-by-Step Methodology:

-

Preparation of the Reaction Vessel: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes to ensure an inert, moisture-free atmosphere.

-

Dissolution: Dissolve the target alcohol (1.2 equiv) and DMAP (0.1 equiv) in anhydrous DCM (10 mL per gram of isocyanate).

-

Isocyanate Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 4-fluoro-2-methoxyphenyl isocyanate (1.0 equiv) dropwise via a gas-tight syringe over 10 minutes. Causality: Dropwise addition at 0 °C controls the exothermic nature of the reaction and prevents the formation of unwanted side products.

-

Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir under Argon.

-

In-Process Monitoring (Self-Validation): After 2 hours, withdraw a 50 µL aliquot. Analyze via FT-IR spectroscopy. The reaction is deemed complete when the strong, distinct isocyanate asymmetric stretching band at

2250–2270 cm⁻¹ completely disappears. -

Quenching and Workup: Once complete, quench the reaction by adding saturated aqueous ammonium chloride (

) solution. Transfer to a separatory funnel and extract the aqueous layer three times with DCM. -

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (

), filter, and concentrate under reduced pressure. -

Purification: Purify the crude residue via silica gel flash chromatography (typically using a Hexane/Ethyl Acetate gradient) to isolate the pure carbamate.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of reaction conditions for the synthesis of tert-butyl (4-fluoro-2-methoxyphenyl)carbamate, highlighting the necessity of catalytic intervention due to the steric bulk of tert-butanol.

| Entry | Solvent | Catalyst (Equiv) | Temperature | Time (h) | Yield (%) | Observation / Causality |

| 1 | DCM | None | 25 °C | 24 | < 5% | Steric hindrance prevents uncatalyzed attack. |

| 2 | THF | 65 °C (Reflux) | 12 | 45% | Moderate yield; trace urea formation observed. | |

| 3 | DCM | DMAP (0.1) | 25 °C | 4 | 88% | DMAP forms highly reactive acylpyridinium intermediate. |

| 4 | Toluene | DMAP (0.1) | 110 °C | 2 | 72% | High temp accelerates reaction but causes slight degradation. |

Note: Yields represent isolated, chromatographically pure products. Entry 3 represents the optimal, self-validating condition.

References

-

4-Fluoro-2-methoxyaniline Overview and Pharmaceutical Applications. Journal de Montreal. Available at: [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy. National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]

- 2. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 1-Fluoro-4-isocyanato-2-methoxybenzene as a Privileged Building Block in Targeted Drug Discovery

Executive Summary & Chemical Rationale

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing a lead compound's pharmacokinetic (PK) profile without compromising its target binding affinity. The diaryl urea motif has emerged as a privileged pharmacophore, particularly in the design of Type II kinase inhibitors (e.g., Sorafenib, Regorafenib) and soluble epoxide hydrolase (sEH) modulators[1].

To construct these complex scaffolds efficiently, 1-Fluoro-4-isocyanato-2-methoxybenzene (CAS: 862466-09-9) serves as an elite electrophilic building block. The specific substitution pattern on this phenyl ring is not arbitrary; it is a highly calculated design choice:

-

Metabolic Shielding (4-Fluoro): The fluorine atom at the para position acts as a metabolic shield against oxidative degradation by Cytochrome P450 enzymes, significantly extending the physiological half-life of the resulting drug[2]. Furthermore, its strong electron-withdrawing inductive effect modulates the pKa of the adjacent urea NH, strengthening its hydrogen-bond donor capacity.

-

Conformational Locking (3-Methoxy): The methoxy group acts as a localized hydrogen-bond acceptor. More importantly, its steric bulk restricts the rotational degrees of freedom of the phenyl ring, locking the pharmacophore into the highly specific conformation required to bind the allosteric hydrophobic pocket of a DFG-out kinase domain[3].

-

Atom-Economical Coupling (Isocyanate): The isocyanate functional group allows for a one-step, 100% atom-economical coupling with complex heterocyclic amines, avoiding the use of highly toxic phosgene gas[4].

Quantitative Profiling & Strategic Comparisons

When designing a synthetic route for a drug discovery campaign, the choice of reagents dictates both the safety and the scalability of the workflow. Below is a quantitative and strategic breakdown of this building block and its application.

Table 1: Physicochemical & Structural Profiling

| Property | Value | Strategic Implication |

| IUPAC Name | 1-Fluoro-4-isocyanato-2-methoxybenzene | Standardized nomenclature for procurement. |

| CAS Number | 862466-09-9 | Commercial availability ensures scalable sourcing. |

| Molecular Formula | C8H6FNO2 | Halogenated aromatic core provides metabolic resistance. |

| Molecular Weight | 167.14 g/mol | Low MW building block leaves "ligand efficiency" room for complex hinge-binders. |

| Functional Group | Isocyanate (-N=C=O) | Enables high-yielding nucleophilic addition reactions[5]. |

Table 2: Comparative Analysis of Diaryl Urea Synthesis Methodologies

| Methodology | Atom Economy | Toxicity Profile | Byproducts | Causality for Selection |

| Isocyanate + Amine | 100% | Moderate | None (if anhydrous) | Preferred: Fast, clean, and ideal for late-stage functionalization[1]. |

| Phosgene + Amines | Low | Extremely High | HCl gas | Avoided: Severe safety hazards and requires specialized containment. |

| Carbamate Activation | Moderate | Low | Phenol / Alcohols | Alternative: Useful if the specific isocyanate is highly unstable or unavailable[4]. |

Mechanistic Insights & Pharmacophore Mapping

The synthesis of a diaryl urea via an isocyanate is driven by the nucleophilic attack of a primary amine lone pair onto the highly electrophilic central carbon of the isocyanate group. This is followed by a rapid proton transfer to yield the stable urea linkage.

Pharmacophore mapping of a Type II kinase inhibitor featuring a diaryl urea core.

Detailed Experimental Protocol: Synthesis of Asymmetric Diaryl Ureas

The following protocol outlines the synthesis of an asymmetric diaryl urea kinase inhibitor scaffold. Every step is designed to be a self-validating system , ensuring that errors are caught in-process rather than at the final characterization stage.

Objective: To synthesize a targeted Type II kinase inhibitor scaffold using 1-fluoro-4-isocyanato-2-methoxybenzene and a heterocyclic primary amine[3].

Materials:

-

1-Fluoro-4-isocyanato-2-methoxybenzene (1.05 equiv)

-

Heterocyclic primary amine (1.00 equiv)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Nitrogen/Argon gas

Step-by-Step Methodology:

-

Preparation of the Amine Solution: In an oven-dried round-bottom flask purged with nitrogen, dissolve the primary amine (1.00 equiv) in anhydrous DCM (0.2 M concentration).

-

Causality & Experience: Anhydrous conditions are non-negotiable. Trace water will hydrolyze the isocyanate to an unstable carbamic acid, which rapidly decarboxylates to an amine. This newly formed amine will react with another isocyanate molecule to form a symmetric diaryl urea byproduct, ruining the reaction yield[4].

-

-

Isocyanate Addition: Cool the solution to 0 °C using an ice bath. Dissolve 1-fluoro-4-isocyanato-2-methoxybenzene (1.05 equiv) in a minimal volume of anhydrous DCM and add it dropwise to the amine solution over 15 minutes.

-

Causality & Experience: The slight excess of isocyanate ensures complete conversion of the typically more expensive heterocyclic amine. Dropwise addition at 0 °C controls the exothermic nucleophilic attack, minimizing side reactions[5].

-

-

Reaction Incubation: Remove the ice bath and allow the reaction to warm to room temperature. Stir under a continuous nitrogen atmosphere for 2 to 12 hours.

-

Self-Validating In-Process Control: Monitor the reaction via TLC or LC-MS.

-

Self-Validation: As the asymmetric urea forms, it typically exhibits significantly lower solubility in DCM than the starting materials. The spontaneous formation of a fine white to off-white precipitate serves as a visual, self-validating indicator of successful reaction progress[3].

-

-

Isolation and Purification: Once LC-MS confirms >95% conversion, filter the precipitate under vacuum. Wash the filter cake with cold DCM and hexanes to remove unreacted isocyanate and trace symmetric urea. Dry the product under high vacuum.

Workflow for asymmetric diaryl urea synthesis using isocyanate building blocks.

Troubleshooting & Analytical Validation

A critical failure point often observed in this workflow is the appearance of an unexpected mass peak in the LC-MS trace. If you observe a mass corresponding to 2M - CO2 + H2O (where M is the mass of the isocyanate), your system has been compromised by moisture. This mass corresponds to the symmetric bis(4-fluoro-3-methoxyphenyl)urea.

To prevent this, always validate the integrity of your 1-Fluoro-4-isocyanato-2-methoxybenzene stock. Isocyanates degrade over time upon exposure to atmospheric moisture. Run a blank LC-MS injection of the isocyanate in your chosen anhydrous solvent before committing your valuable heterocyclic amine to the reaction vessel.

References

-

Title: Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors Source: PubMed Central (PMC) URL: [Link]

-

Title: Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas Source: MDPI URL: [Link]

-

Title: Diaryl Urea: A Privileged Structure in Anticancer Agents Source: ResearchGate URL: [Link]

-

Title: A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib Source: Thieme Connect URL: [Link]

-

Title: Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors Source: MDPI URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas as Potential Modulators of Inflammatory Responses [mdpi.com]

- 3. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors [mdpi.com]

- 4. thieme-connect.de [thieme-connect.de]

- 5. Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Navigating the Reactivity of a Dually-Substituted Aryl Isocyanate

An Application Guide to Catalysis in Nucleophilic Additions to 1-Fluoro-4-isocyanato-2-methoxybenzene

1-Fluoro-4-isocyanato-2-methoxybenzene is an aromatic isocyanate of significant interest in the synthesis of fine chemicals and pharmaceuticals. Its utility stems from the highly electrophilic isocyanate group (-N=C=O), a versatile functional handle for the formation of ureas, carbamates (urethanes), and amides through nucleophilic addition reactions.[1][2] The reactivity of this particular isocyanate is modulated by a unique substitution pattern on the aromatic ring: an electron-donating methoxy (-OCH3) group and an electron-withdrawing fluorine (-F) atom. This electronic interplay presents both opportunities and challenges for chemists, often necessitating the use of catalysts to achieve efficient and selective transformations.

This technical guide provides an in-depth exploration of various catalytic systems for promoting nucleophilic additions to 1-Fluoro-4-isocyanato-2-methoxybenzene. We will delve into the mechanistic underpinnings of different catalyst classes, offer practical insights into catalyst selection, and provide detailed protocols for researchers in synthetic chemistry and drug development. The focus is on explaining the causality behind experimental choices to empower scientists to optimize their synthetic routes.

The Fundamental Mechanism: A Stepwise Associative Pathway

The reaction between a nucleophile (Nu-H), such as an alcohol or amine, and an isocyanate proceeds through a well-established nucleophilic addition mechanism.[1][3] The process is generally considered a stepwise associative pathway rather than a concerted one.[4][5]

-

Nucleophilic Attack: The reaction initiates with the attack of the electron-rich nucleophile (e.g., the oxygen of an alcohol) on the highly electrophilic carbon atom of the isocyanate group.[1]

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.[1][3]

-

Proton Transfer: A rapid proton transfer then occurs from the nucleophile to the nitrogen atom of the isocyanate, leading to the stable final product.[1]

This fundamental process can be accelerated and controlled through the introduction of a catalyst.

Caption: Lewis Acid mechanism enhancing isocyanate electrophilicity.

Tertiary Amines (Lewis Bases)

Tertiary amines are another major class of catalysts, often used for promoting reactions of aromatic isocyanates. [6]

-

Mechanism of Action: The mechanism of amine catalysis can be complex, but a predominant pathway involves the amine acting as a Lewis base. It forms a hydrogen-bonded complex with the nucleophile (e.g., an alcohol). This interaction increases the nucleophilicity of the alcohol's oxygen atom, promoting its attack on the isocyanate carbon. [7]This is a form of nucleophilic activation.

Caption: Lewis Base mechanism enhancing nucleophile reactivity.

Organocatalysts

In recent years, metal-free organocatalysis has emerged as a powerful alternative, addressing toxicity and environmental concerns associated with some metal catalysts. [8]

-

Acid Catalysis: Strong organic acids, particularly sulfonic acids, have proven to be highly effective. [9]Computational studies suggest a dual activation mechanism where the acid forms a ternary complex through hydrogen bonding. This simultaneously activates the isocyanate by protonating the nitrogen (increasing carbon electrophilicity) and activates the alcohol (increasing its nucleophilicity). [7][9]* Other Organocatalysts: N-heterocyclic carbenes (NHCs), guanidines, and amidines are also effective organocatalysts for polyurethane synthesis. [8]

Data Summary: A Comparative Overview of Catalyst Systems

The selection of a catalyst requires balancing reaction speed, selectivity, cost, and potential toxicity. The table below summarizes the key features of the major catalyst classes.

| Catalyst Class | Specific Example | Proposed Mechanism | Typical Loading (mol%) | Key Advantages & Considerations |

| Metal-Based (Lewis Acid) | Dibutyltin Dilaurate (DBTDL) [10] | Electrophilic activation of the isocyanate via coordination to the metal center. [6] | 0.01 - 1.0 | Advantages: High activity, excellent for hydroxyl/isocyanate reactions. [10]Considerations: Potential toxicity of tin compounds, moisture sensitivity. |

| Zinc or Bismuth Carboxylates [11] | Primarily Lewis acid mechanism, similar to tin. [10] | 0.1 - 2.0 | Advantages: Lower toxicity alternatives to tin. Bismuth is fast-acting; Zinc can show a delayed gel time. [11] | |

| Tertiary Amines (Lewis Base) | DABCO (1,4-Diazabicyclo[2.2.2]octane) | Nucleophilic activation of the alcohol via hydrogen bonding. [7] | 0.5 - 5.0 | Advantages: Very effective for aromatic isocyanates. [6]Considerations: Can be volatile, may have lower selectivity in polyol systems (gelling vs. blowing reactions). [8] |

| Organocatalysts (Acid) | p-Toluenesulfonic Acid (p-TSA) | Dual activation of both isocyanate and alcohol via hydrogen bonding. [7][9] | 0.1 - 2.0 | Advantages: Metal-free, can produce high molecular weight polymers. [9]Considerations: Acidity may not be compatible with all functional groups. |

Experimental Protocols

The following protocols provide a starting point for the catalytic nucleophilic addition of an alcohol to 1-Fluoro-4-isocyanato-2-methoxybenzene. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), as isocyanates are lachrymatory and respiratory sensitizers.

Caption: General experimental workflow for catalyzed nucleophilic addition.

Protocol 1: Metal-Catalyzed Addition using Dibutyltin Dilaurate (DBTDL)

Objective: To synthesize an N-aryl carbamate via DBTDL-catalyzed addition of n-butanol.

Materials:

-

1-Fluoro-4-isocyanato-2-methoxybenzene (1.0 equiv)

-

n-Butanol (1.1 equiv)

-

Dibutyltin dilaurate (DBTDL) (0.1 mol%)

-

Anhydrous Toluene or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 1-Fluoro-4-isocyanato-2-methoxybenzene (1.0 equiv).

-

Solvent Addition: Dissolve the isocyanate in anhydrous toluene (or THF) to a concentration of approximately 0.2 M.

-

Catalyst Addition: Add the DBTDL catalyst (0.1 mol%) to the stirring solution.

-

Nucleophile Addition: Slowly add n-butanol (1.1 equiv) dropwise to the reaction mixture at room temperature. An exotherm may be observed.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by Infrared (IR) spectroscopy. The reaction is complete upon the disappearance of the strong, sharp isocyanate peak at ~2250-2275 cm⁻¹.

-

Workup: Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure carbamate product.

Protocol 2: Amine-Catalyzed Addition using DABCO

Objective: To synthesize an N-aryl carbamate via DABCO-catalyzed addition of n-butanol.

Materials:

-

1-Fluoro-4-isocyanato-2-methoxybenzene (1.0 equiv)

-

n-Butanol (1.1 equiv)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO) (2.0 mol%)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

-

1M Hydrochloric acid (HCl) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 1-Fluoro-4-isocyanato-2-methoxybenzene (1.0 equiv) and DABCO (2.0 mol%).

-

Solvent Addition: Add anhydrous DCM to dissolve the reagents to a concentration of approximately 0.2 M.

-

Nucleophile Addition: Slowly add n-butanol (1.1 equiv) dropwise to the stirring mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction for completeness by TLC or IR spectroscopy, as described in Protocol 1.

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash with 1M HCl (2x) to remove the DABCO catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to isolate the desired product.

Conclusion and Future Outlook

The nucleophilic addition to 1-Fluoro-4-isocyanato-2-methoxybenzene is a fundamental transformation that can be effectively controlled and accelerated through catalysis. Metal-based Lewis acids like organotin compounds offer high catalytic activity, while tertiary amines provide an effective alternative, particularly for aromatic isocyanates. The choice of catalyst allows chemists to tune reaction conditions to suit specific substrates and functional group tolerances.

The field continues to evolve, with a significant trend towards the development of more sustainable and environmentally benign catalyst systems. [8]The exploration of metal-free organocatalysts, including Brønsted acids and N-heterocyclic carbenes, promises to deliver highly efficient and selective transformations while minimizing the environmental impact, paving the way for greener synthetic methodologies in drug discovery and materials science.

References

- Metal-Mediated Addition of N-Nucleophiles to Isocyanides: Mechanistic Aspects - PMC. (n.d.).

- Show the mechanism of the nucleophilic addition reaction of an alcohol with an isocyanate to yield a urethane. - Vaia. (n.d.).

- Show the mechanism of the nucleophilic addition reaction of an alcohol wi.. - Filo. (2023, November 4).

- What is the Metal Catalyst for Polyurethane? An In-Depth Analysis. (2025, February 10).

- Cobalt(III)-Catalyzed C–H Bond Amidation with Isocyanates - PMC. (n.d.).

- Catalysis of Urethane Systems - Turkchem. (2026, January 22).

- Synthesis of Polyurethanes Using Organocatalysis: A Perspective | Request PDF - ResearchGate. (n.d.).

- METAL-BASED CATALYSTS FOR POLYURETHANES AND POLYISOCYANURATES - Patcham. (n.d.).

- Organic acid-catalyzed polyurethane formation via a dual-activated mechanism: unexpected preference of N-activation over O-activation of isocyanates - PubMed. (2013, October 30).

- Organotin carboxylate catalyst in urethane formation in a polar solvent: an experimental and computational study - RSC Publishing. (n.d.).

- The Reaction of Some Inorganic Lewis Bases and Acids with Organic Isocyanates. (2006, December 5).

- Synthesis of Polyurethanes Using Organocatalysis: A Perspective - ACS Publications. (2015, May 6).

- How does the nucleophilic addition mechanism facilitate the forma... | Study Prep in Pearson+. (n.d.).

- Metal-Mediated Addition of N-Nucleophiles to Isocyanides: Mechanistic Aspects - MDPI. (2017, July 8).

Sources

- 1. vaia.com [vaia.com]

- 2. How does the nucleophilic addition mechanism facilitate the forma... | Study Prep in Pearson+ [pearson.com]

- 3. Show the mechanism of the nucleophilic addition reaction of an alcohol wi.. [askfilo.com]

- 4. Metal-Mediated Addition of N-Nucleophiles to Isocyanides: Mechanistic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]